1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIIB091 is a novel, potent, selective, and reversible small-molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells and myeloid cells, making it a significant target for therapeutic interventions in autoimmune diseases and certain cancers .
Preparation Methods
The preparation of BIIB091 involves synthetic routes that include the formation of a structurally distinct orthosteric ATP competitive inhibitor. The compound is designed to sequester tyrosine 551 in the kinase pocket, preventing its phosphorylation by upstream kinases . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BIIB091 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule to enhance its inhibitory activity.
Substitution Reactions:
Major Products: The primary product formed from these reactions is the active inhibitor that effectively binds to BTK
Scientific Research Applications
BIIB091 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways.
Biology: Helps in understanding the role of BTK in B cell and myeloid cell functions.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases such as multiple sclerosis and certain types of cancer
Industry: Utilized in the development of new therapeutic agents targeting BTK.
Mechanism of Action
BIIB091 exerts its effects by selectively and potently inhibiting BTK. It binds to the BTK protein, sequestering tyrosine 551 into an inactive conformation, thereby preventing its phosphorylation by upstream kinases. This inhibition blocks BTK-dependent proximal signaling and distal functional responses in both B cells and myeloid cells .
Comparison with Similar Compounds
BIIB091 is compared with other BTK inhibitors such as:
Unlike the irreversible, covalent inhibitors like evobrutinib, tolebrutinib, and orelabrutinib, BIIB091 is a reversible, non-covalent inhibitor. This property provides BIIB091 with a differentiated profile characterized by improved potency and selectivity .
Properties
Molecular Formula |
C28H34N10O2 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
1-tert-butyl-N-[(5R)-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C28H34N10O2/c1-28(2,3)38-15-25(34-35-38)26(39)32-24-8-10-37(21-16-40-17-21)13-19-11-18(5-6-22(19)24)23-7-9-29-27(33-23)31-20-12-30-36(4)14-20/h5-7,9,11-12,14-15,21,24H,8,10,13,16-17H2,1-4H3,(H,32,39)(H,29,31,33)/t24-/m1/s1 |
InChI Key |
JSAQBOQCZJHWMA-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)N[C@@H]2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6 |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)C(=O)NC2CCN(CC3=C2C=CC(=C3)C4=NC(=NC=C4)NC5=CN(N=C5)C)C6COC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.